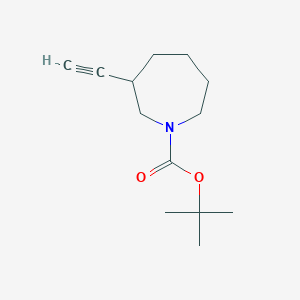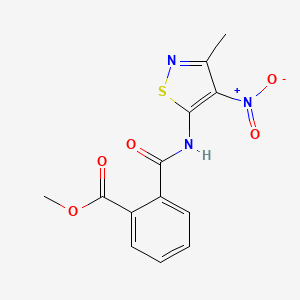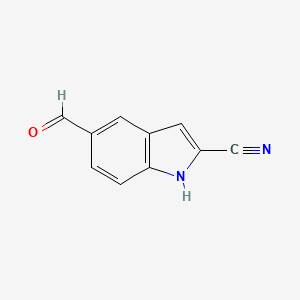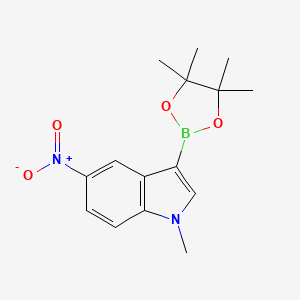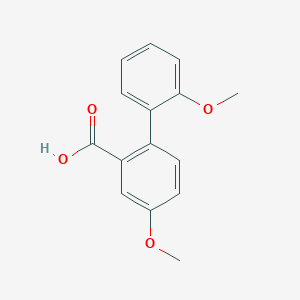
5-Methoxy-2-(2-methoxyphenyl)benzoic acid, 95%
Overview
Description
5-Methoxy-2-(2-methoxyphenyl)benzoic acid, also known as 5-Methoxy-2-methylphenylacetic acid (5-MOMP), is a compound of interest in the field of scientific research. It is an aromatic acid with a molecular formula of C10H10O4. It is a white crystalline solid with a melting point of 135-137 °C. 5-MOMP has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Methoxy-2-(2-methoxyphenyl)benzoic acid involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of piperidine to form 5-methoxy-2-(2-methoxyphenyl)pent-2-ene-1,5-dioic acid. This intermediate is then decarboxylated using potassium hydroxide to yield the final product.
Starting Materials
2-methoxybenzaldehyde, malonic acid, piperidine, potassium hydroxide
Reaction
Step 1: Mix 2-methoxybenzaldehyde, malonic acid, and piperidine in a round-bottom flask and heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and pour it into a separatory funnel. Extract the organic layer with ethyl acetate and wash the aqueous layer with brine., Step 3: Combine the organic layers and evaporate the solvent under reduced pressure to obtain 5-methoxy-2-(2-methoxyphenyl)pent-2-ene-1,5-dioic acid as a yellow solid., Step 4: Dissolve the yellow solid in a mixture of water and ethanol and add potassium hydroxide. Heat the mixture under reflux for 2 hours., Step 5: Cool the reaction mixture to room temperature and acidify it with hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with brine., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-Methoxy-2-(2-methoxyphenyl)benzoic acid as a white solid.
Scientific Research Applications
5-MOMP has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of nitric oxide and as a substrate for the enzyme monoamine oxidase (MAO). It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, it has been studied for its potential as a neuroprotective agent, as well as its ability to inhibit the release of certain neurotransmitters.
Mechanism Of Action
The mechanism of action of 5-MOMP is not yet fully understood. However, it is thought to act as an inhibitor of MAO, which is an enzyme involved in the metabolism of certain neurotransmitters. Additionally, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been suggested that 5-MOMP may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species.
Biochemical And Physiological Effects
5-MOMP has been studied for its potential biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been shown to reduce the levels of certain enzymes involved in the metabolism of neurotransmitters, such as MAO and acetylcholinesterase. It has also been shown to reduce the levels of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Advantages And Limitations For Lab Experiments
5-MOMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is highly soluble in water and can be stored at room temperature. However, it is also important to note that 5-MOMP can be toxic in high concentrations and should be handled with caution. Additionally, it is important to note that 5-MOMP is not approved for use in humans and should not be used for therapeutic purposes.
Future Directions
The potential applications of 5-MOMP are vast and there are many possible future directions for research. One possible direction is to further study its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand its mechanism of action and its potential as a neuroprotective agent. Additionally, further research could be done to explore its potential as a substrate for the enzyme MAO and its ability to inhibit the release of certain neurotransmitters. Finally, further research could be done to explore its potential as an inhibitor of certain cancer cell lines.
properties
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICOCKXUUILSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356183 | |
| Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(2-methoxyphenyl)benzoic acid | |
CAS RN |
42523-31-9 | |
| Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

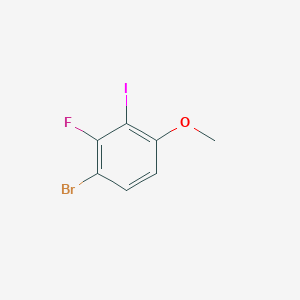



![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)
